molecular formula C14H20N2 B13926382 4-((Diisopropylamino)methyl)benzonitrile

4-((Diisopropylamino)methyl)benzonitrile

Cat. No.: B13926382
M. Wt: 216.32 g/mol
InChI Key: JJCKXWKFHMELOC-UHFFFAOYSA-N
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Description

4-(Diisopropylamino)benzonitrile (DIABN, C₁₃H₁₈N₂) is a benzonitrile derivative featuring a diisopropylamino group at the para position. Its crystal structure (monoclinic, space group C12/c1) reveals layered molecular packing in the ab plane, with two crystallographically independent molecules per unit cell . DIABN exhibits unique photophysical properties, particularly intramolecular charge transfer (ICT) in both solution and crystalline states upon photoexcitation . This dual-state ICT behavior makes it a model compound for studying structural dynamics during electron transfer .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

4-[[di(propan-2-yl)amino]methyl]benzonitrile

InChI

InChI=1S/C14H20N2/c1-11(2)16(12(3)4)10-14-7-5-13(9-15)6-8-14/h5-8,11-12H,10H2,1-4H3

InChI Key

JJCKXWKFHMELOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)C#N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Diisopropylamino)methyl)benzonitrile typically involves the reaction of benzonitrile with diisopropylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include alkanes such as n-hexane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-((Diisopropylamino)methyl)benzonitrile may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions is crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

4-((Diisopropylamino)methyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-((Diisopropylamino)methyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study intramolecular charge transfer and fluorescence properties.

    Biology: The compound’s photophysical properties make it useful in biological imaging and fluorescence microscopy.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a fluorescent marker.

    Industry: It is used in the development of advanced materials and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of 4-((Diisopropylamino)methyl)benzonitrile involves intramolecular charge transfer, where the electron density is transferred from the diisopropylamino group to the benzonitrile moiety. This process is facilitated by the small energy gap between the locally excited state and the intramolecular charge transfer state. The compound’s unique structure allows for efficient charge transfer, leading to its dual fluorescence properties.

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 202.30 g/mol .
  • ICT Characteristics : ICT occurs in the excited singlet state, with fluorescence quenching below 60 K due to suppressed structural reorganization .
  • Synthesis : High-quality single crystals are grown via solvent evaporation (cyclopentane) or sublimation .

Substituent Effects on ICT and Fluorescence

4-(Dimethylamino)benzonitrile (DMABN)
  • Structure: Dimethylamino group (less steric bulk vs. diisopropyl).
  • ICT Behavior : Exhibits dual fluorescence (locally excited and ICT states) in polar solvents but lacks crystalline-state ICT due to reduced steric hindrance .
  • Dipole Moment: Lower than DIABN due to smaller amino substituents, resulting in weaker solvent-polarity sensitivity .
4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
  • Structure : Piperazinylmethyl group introduces rigidity and hydrogen-bonding capability.
  • Applications : Used in pharmaceutical intermediates (e.g., kinase inhibitors) due to enhanced solubility and bioactivity .
  • ICT: Not reported; likely suppressed due to extended conjugation and reduced amino group mobility.
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile
  • Structure : Chlorophenyl and hydroxymethyl groups introduce electron-withdrawing and hydrophilic effects.
  • Properties : Reduced ICT efficiency due to competing electronic effects; primarily used in synthetic intermediates for antifungal agents .

Photophysical and Structural Comparisons

Table 1. Comparative Analysis of DIABN and Analogues

Compound Substituent Molecular Weight (g/mol) ICT Activity Fluorescence λmax (nm) Key Applications
DIABN Diisopropylamino 202.30 Yes (solution + crystal) 450 (crystalline, 300 K) ICT dynamics studies
DMABN Dimethylamino 160.21 Yes (solution only) 350 (solution) Solvent polarity probes
4-(Pyrazolylmethyl)benzonitrile Pyrazolylmethyl ~215 (estimated) No N/A GLUT1 inhibitors
4-(Coumarinylmethyl)benzonitrile Coumarinylmethyl ~425 (ESI-MS) No N/A Anti-cholestasis agents

Steric and Electronic Effects

  • Steric Hindrance : DIABN’s diisopropyl group enforces a twisted ICT (TICT) state, enabling structural reorganization in crystals. Smaller substituents (e.g., dimethyl in DMABN) limit this effect .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4-[(3-chlorophenyl)methyl]benzonitrile) reduce ICT efficiency by destabilizing the charge-separated state .

Biological Activity

4-((Diisopropylamino)methyl)benzonitrile, also known as 4-(diisopropylamino)benzonitrile, is an organic compound with the molecular formula C13H18N2. Its unique structural features include a benzonitrile moiety substituted with a diisopropylamino group at the para position. This compound has garnered attention due to its potential biological interactions and applications in various fields, particularly in photochemistry and medicinal chemistry.

The synthesis of 4-((Diisopropylamino)methyl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with diisopropylamine, often facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is generally performed under heating conditions to promote substitution, yielding the desired compound with high purity.

Intramolecular Charge Transfer

One of the most significant aspects of 4-((Diisopropylamino)methyl)benzonitrile is its ability to undergo intramolecular charge transfer (ICT) upon photo-excitation. This property leads to dual fluorescence characteristics, which are essential for its applications in photochemical studies. The surrounding environment significantly influences its fluorescence properties, indicating that it may affect cellular processes at a molecular level .

Interaction with Biomolecules

Research indicates that 4-((Diisopropylamino)methyl)benzonitrile interacts with various biomolecules, suggesting potential roles in modulating biological functions. The compound's structural similarity to other benzonitriles allows for comparative studies on its biological efficacy and mechanisms of action.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
4-(Dimethylamino)benzonitrileContains a dimethylamino groupExhibits different fluorescence properties
4-(Aminomethyl)benzonitrileAminomethyl group instead of diisopropylDifferent reactivity patterns
4-(Cyclohexylmethyl)benzonitrileCyclohexylmethyl substitutionVaries in steric hindrance effects

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of 4-((Diisopropylamino)methyl)benzonitrile:

  • Fluorescence Studies : Time-resolved fluorescence studies have shown that conformational changes within the molecule influence its behavior during ICT processes. These findings highlight the importance of molecular conformation in determining photophysical properties.
  • Cellular Interactions : Preliminary studies suggest that the compound may influence cellular signaling pathways due to its interactions with specific biomolecules. However, detailed mechanistic studies are still ongoing to clarify these interactions and their biological implications.
  • Potential Therapeutic Applications : Given its unique properties, there is potential for developing therapeutic agents based on this compound. Its ability to modulate fluorescence could be utilized in imaging techniques or as a probe in biological systems .

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